molecular formula C6H6F2IN3 B12959822 5-(Difluoromethyl)-6-iodopyridine-2,4-diamine

5-(Difluoromethyl)-6-iodopyridine-2,4-diamine

Cat. No.: B12959822
M. Wt: 285.03 g/mol
InChI Key: RSSHRLIUAUXSOR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-6-iodopyridine-2,4-diamine typically involves the introduction of the difluoromethyl group into pyridine derivatives. One common method is the direct C-H difluoromethylation of pyridines using metal-catalyzed cross-coupling reactions. This approach is efficient and economical, allowing for the late-stage functionalization of pyridine-containing drugs .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced difluoromethylation reagents and catalysts. The process may include steps such as the preparation of oxazino pyridine intermediates, which are then transformed into the desired product through radical processes and acid treatment .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-6-iodopyridine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-6-iodopyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and other interactions. This can lead to increased biological activity and improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-6-iodopyridine-2,4-diamine is unique due to its specific substitution pattern and the presence of both difluoromethyl and iodine functional groups.

Properties

Molecular Formula

C6H6F2IN3

Molecular Weight

285.03 g/mol

IUPAC Name

5-(difluoromethyl)-6-iodopyridine-2,4-diamine

InChI

InChI=1S/C6H6F2IN3/c7-5(8)4-2(10)1-3(11)12-6(4)9/h1,5H,(H4,10,11,12)

InChI Key

RSSHRLIUAUXSOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1N)I)C(F)F)N

Origin of Product

United States

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